molecular formula C7H6ClNO2 B1408230 2-Hydroxy-6-methylisonicotinoyl chloride CAS No. 1704065-74-6

2-Hydroxy-6-methylisonicotinoyl chloride

Cat. No.: B1408230
CAS No.: 1704065-74-6
M. Wt: 171.58 g/mol
InChI Key: UYUCWJAFDQCFNT-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methylisonicotinoyl chloride is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of isonicotinic acid and features a hydroxyl group and a methyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-methylisonicotinoyl chloride typically involves the chlorination of 2-Hydroxy-6-methylisonicotinic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete conversion of the acid to the corresponding acyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature and reagent addition, leading to higher efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-6-methylisonicotinoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxy-6-methylisonicotinoyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-methylisonicotinoyl chloride is primarily based on its ability to form covalent bonds with nucleophilic sites in target molecules. This reactivity allows it to modify biological macromolecules, such as proteins and nucleic acids, thereby altering their function. The compound can inhibit enzyme activity by acylating active site residues, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • 2-Hydroxyisonicotinoyl chloride
  • 6-Methylisonicotinoyl chloride
  • 2-Hydroxy-4-methylisonicotinoyl chloride

Comparison: 2-Hydroxy-6-methylisonicotinoyl chloride is unique due to the presence of both hydroxyl and methyl groups on the pyridine ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions compared to its analogs. For instance, the hydroxyl group enhances its solubility in polar solvents, while the methyl group influences its steric properties, making it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

2-methyl-6-oxo-1H-pyridine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-4-2-5(7(8)11)3-6(10)9-4/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUCWJAFDQCFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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